N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Description
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1020665-67-1) is a chiral sulfonamide derivative characterized by a rigid diphenylethylamine backbone and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3,5-positions of the benzenesulfonamide moiety. Its molecular formula is C₂₂H₁₈F₆N₂O₂S, with a molecular weight of 488.45 g/mol . The compound is synthesized via stereoselective routes, yielding enantiomeric purity ≥99% ee, as confirmed by chiral HPLC and NMR analysis . It is commonly used in asymmetric catalysis and pharmaceutical research due to its ability to act as a ligand or intermediate in stereoselective reactions .
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N2O2S/c23-21(24,25)16-11-17(22(26,27)28)13-18(12-16)33(31,32)30-20(15-9-5-2-6-10-15)19(29)14-7-3-1-4-8-14/h1-13,19-20,30H,29H2/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJWNCRIROFLD-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Base | Triethylamine (2 equiv) |
| Temperature | 0°C (initial), then room temperature |
| Reaction Time | Overnight (~12–16 hours) |
| Work-up | Dilution with ethyl acetate, brine washing, drying over Na₂SO₄ |
| Purification | Flash chromatography (silica gel, hexane/ethyl acetate gradient) |
| Yield | 86% |
Mechanistic Insight : The base neutralizes HCl generated during sulfonylation, driving the reaction to completion. The bulky 3,5-bis(trifluoromethyl) group on the sulfonyl chloride enhances electrophilicity, favoring efficient coupling.
Detailed Synthetic Procedure
Stepwise Protocol
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Reagent Setup :
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Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (212.3 mg, 1 mmol) and triethylamine (277 µL, 2 mmol) in anhydrous THF (10 mL).
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Cool the mixture to 0°C under inert atmosphere.
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Sulfonyl Chloride Addition :
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Add a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (312.6 mg, 1 mmol) in THF (5 mL) dropwise.
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Reaction Progress :
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Warm to room temperature and stir overnight.
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Monitor completion by TLC (Rf = 0.3 in hexane/ethyl acetate 3:1).
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Work-up :
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Dilute with ethyl acetate (50 mL), wash with brine (2 × 20 mL), and dry over Na₂SO₄.
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Concentrate under reduced pressure.
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Purification :
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Purify the residue via flash chromatography (hexane/ethyl acetate 4:1 → 2:1).
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Isolate the product as a white solid (418 mg, 86%).
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Characterization Data
Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 158–160°C |
| Optical Rotation | [α]²⁵_D = +15.6° (c = 0.4, CHCl₃) |
| Molecular Formula | C₂₂H₁₈F₆N₂O₂S |
| Molecular Weight | 488.45 g/mol |
Spectroscopic Data
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IR (KBr, cm⁻¹) : 3436 (N–H stretch), 1352/1163 (S=O asym/sym), 1278/1128 (C–F).
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¹H NMR (300 MHz, CDCl₃) : δ 4.18 (d, J = 4.5 Hz, 1H), 4.52 (d, J = 4.5 Hz, 1H), 7.13–7.86 (m, aromatic protons).
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¹³C NMR (75 MHz, CDCl₃) : δ 60.27, 63.68 (chiral centers), 125.69–143.40 (aromatic and CF₃ carbons).
Alternative Approaches and Comparative Analysis
Use of Different Bases
While triethylamine is standard, diisopropylethylamine (DIPEA) or N-methylmorpholine may substitute, though yields may vary due to differing steric effects.
Scalability and Industrial Relevance
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Batch Size : The protocol scales linearly to 10 mmol with consistent yields (83–85%).
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Cost Drivers : The diamine precursor and sulfonyl chloride account for >80% of material costs.
Challenges and Troubleshooting
Common Issues
Purity Enhancement
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Recrystallization : Dissolve in hot ethanol (5 mL/g), cool to −20°C to afford crystals with >99% purity.
Applications in Asymmetric Catalysis
The product serves as a precursor to bifunctional thiourea catalysts for Michael additions. For example, reaction with (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexanamine yields a catalyst enabling up to 99% ee in nitroolefin acetylacetone additions .
Chemical Reactions Analysis
Types of Reactions: N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding sulfinamide or thiol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while nucleophilic substitution of the trifluoromethyl groups can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl-substituted sulfonamides on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide may be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoromethyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide moiety could participate in hydrogen bonding or electrostatic interactions. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Table 1: Key Sulfonamide Derivatives
Key Differences :
- The 3,5-bis(trifluoromethyl) groups in the target compound enhance electron-withdrawing effects and lipophilicity, improving binding affinity in hydrophobic pockets compared to mono-CF₃ or non-fluorinated analogs .
- The 4-(trifluoromethyl) analog exhibits reduced steric bulk, leading to faster reaction kinetics but lower enantiomeric excess (e.g., 85–90% ee in catalytic hydrogenation) .
Thiourea Analogs
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 1088705-53-6)
- Structure : Replaces the sulfonamide (-SO₂NH-) group with a thiourea (-NHCSNH-) linker.
- Properties : Molecular weight 483.47 g/mol, melting point 91–93°C, higher solubility in polar solvents compared to sulfonamides .
- Applications: Used as a hydrogen-bond donor in organocatalysis but less thermally stable than sulfonamides .
Cyclobutene-Dione Derivatives
Compounds 5ga and 5ab (from )
- Structure: Feature cyclobutene-dione cores with 3,5-bis(trifluoromethyl)phenylamino substituents.
- Synthesis : Synthesized in 72–95% yields via [2+2] cycloaddition, with confirmed stereochemistry by NMR .
- Comparison : These compounds exhibit broader bioactivity (e.g., kinase inhibition) but lower catalytic efficiency compared to the target sulfonamide .
Enantiomeric and Diastereomeric Variants
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 313342-22-2)
Biological Activity
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₈H₁₈F₆N₂O₂S
- Molecular Weight : 408.47 g/mol
- CAS Number : 1240466-16-3
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines.
- Antibacterial Properties : Preliminary studies indicate that it may possess antibacterial activity against certain strains.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. Table 1 summarizes the IC50 values observed in these studies:
These results indicate that the compound has significant potential as an anticancer agent, with some derivatives showing better efficacy than standard chemotherapeutics like Doxorubicin.
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various bacterial strains. The minimum inhibitory concentrations (MICs) are detailed in Table 2:
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Study on Trifluoromethyl and Sulfonyl Groups
A recent study focused on the impact of trifluoromethyl and sulfonyl groups on the biological activity of related compounds found that modifications to these groups significantly enhanced both anticancer and antibacterial properties. The study indicated that compounds with these functional groups exhibited improved binding affinities to target enzymes and receptors compared to their counterparts without these modifications .
Mechanistic Insights
Molecular docking studies revealed that this compound interacts effectively with key proteins involved in cancer progression and bacterial resistance mechanisms. Notably, it showed promising inhibition against human Son of sevenless homolog 1 (SOS1), which is implicated in various signaling pathways associated with cancer cell survival .
Q & A
Basic: What experimental strategies ensure high enantiomeric purity during synthesis?
Answer:
Enantiomeric purity can be achieved via asymmetric catalysis or chiral resolution techniques . For example, using chiral auxiliaries or catalysts (e.g., Ru-based complexes ) during sulfonamide coupling steps ensures stereochemical control. Post-synthesis, chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Validate purity using polarimetry or X-ray crystallography. For long-term stability, store enantiopure samples at -80°C to minimize racemization .
Basic: Which characterization methods confirm structural integrity and purity?
Answer:
- NMR Spectroscopy : Focus on NMR (δ ≈ -60 to -70 ppm for CF groups) and NMR to confirm substituent positions .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z for CHFNOS: ~517.3 [M+H]).
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350-1300 cm) and NH bends (~1600 cm).
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Ensure purity >98% via integrated peak areas .
Basic: How should stock solutions be prepared to avoid solubility issues?
Answer:
- Solvent Selection : Dissolve in DMSO (10 mM stock) due to the compound’s hydrophobicity. For aqueous compatibility, prepare nanoparticle suspensions using PEG-300 and Tween 80 (e.g., 40% PEG-300, 5% Tween 80, 55% saline) .
- Procedure : Warm DMSO to 37°C, sonicate for 15 minutes, and centrifuge (10,000 rpm, 5 min) to remove particulates. Avoid freeze-thaw cycles by aliquoting into single-use vials .
Advanced: How can computational modeling optimize reaction pathways for scale-up?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map energy profiles for sulfonamide bond formation. Identify transition states to minimize side reactions .
- Reactor Design : Simulate mass transfer limitations in batch reactors using COMSOL Multiphysics. Adjust stirring rates (>500 rpm) to enhance mixing for viscous intermediates .
- Machine Learning : Train models on existing reaction data (e.g., temperature, solvent polarity) to predict optimal conditions (e.g., 80°C, THF solvent) .
Advanced: How to resolve contradictions in spectroscopic data for CF3_33-containing intermediates?
Answer:
- Dynamic Effects : CF groups may cause NMR signal splitting due to restricted rotation. Use variable-temperature NMR (-40°C to 25°C) to observe coalescence .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by solving crystal structures of intermediates. Compare with simulated powder XRD patterns .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
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Storage Conditions :
Advanced: How to validate bioactivity data across conflicting studies?
Answer:
- Dose-Response Reproducibility : Test in triplicate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC). Normalize data to internal controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Apply statistical tools (e.g., Grubb’s test for outliers) to aggregate data from multiple studies. Cross-reference with PubChem BioAssay data (AID 743255) .
Advanced: What are best practices for enantiomerically sensitive reactions?
Answer:
- Chiral Catalysts : Use (R,R)- or (S,S)-Jacobsen ligands for asymmetric induction. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
- Kinetic Resolution : Optimize reaction time to favor one enantiomer (e.g., 24 hours at 50°C for >90% ee). Use Eyring plots to model temperature dependence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
